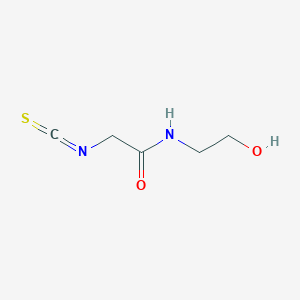

N-(2-Hydroxyethyl)-2-isothiocyanatoacetamide

Description

N-(2-Hydroxyethyl)-2-isothiocyanatoacetamide is an organic compound that features both a hydroxyethyl group and an isothiocyanato group attached to an acetamide backbone

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-isothiocyanatoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S/c8-2-1-7-5(9)3-6-4-10/h8H,1-3H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLBALNYSMSVQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)CN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-2-isothiocyanatoacetamide typically involves the reaction of 2-isothiocyanatoacetic acid with ethanolamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:

Preparation of 2-isothiocyanatoacetic acid: This can be synthesized by reacting chloroacetic acid with potassium thiocyanate.

Reaction with ethanolamine: The 2-isothiocyanatoacetic acid is then reacted with ethanolamine in a solvent such as dichloromethane or ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-2-isothiocyanatoacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The isothiocyanato group can be reduced to form amines.

Substitution: The isothiocyanato group can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanato group under mild conditions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Thioureas or other substituted derivatives.

Scientific Research Applications

N-(2-Hydroxyethyl)-2-isothiocyanatoacetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanato group.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-2-isothiocyanatoacetamide involves its reactive isothiocyanato group, which can form covalent bonds with nucleophilic sites in biomolecules. This reactivity allows it to modify proteins and other macromolecules, potentially disrupting their normal function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(2-Hydroxyethyl)ethylenediamine: Another compound with a hydroxyethyl group, but with different reactivity and applications.

N-(2-Hydroxyethyl)aziridine: Known for its use in polymer chemistry and as a chelating agent.

Uniqueness

This detailed article provides a comprehensive overview of N-(2-Hydroxyethyl)-2-isothiocyanatoacetamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(2-Hydroxyethyl)-2-isothiocyanatoacetamide is a compound that has garnered attention in various biological research contexts due to its potential therapeutic properties. This article explores its biological activity, synthesizing findings from diverse sources and presenting relevant data tables, case studies, and research outcomes.

Chemical Structure and Properties

This compound is characterized by the presence of an isothiocyanate functional group, which is known for its reactivity and biological activity. The chemical structure can be represented as follows:

- Molecular Formula : CHNOS

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through the formation of thiourea derivatives. These interactions can lead to various biological effects, including:

- Anticancer Activity : Compounds with isothiocyanate groups have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound exhibits antibacterial activity against several pathogens, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

A study on various derivatives of isothiocyanatoacetamides reported significant cytotoxic effects against cancer cell lines. The IC values for selected compounds indicated potent activity:

| Compound | IC (µg/cm³) | Target Cell Line |

|---|---|---|

| N-(2-Hydroxyethyl)-2-ITC-Ac | < 0.125 | HeLa (cervical cancer) |

| Derivative I | 0.068 | MCF-7 (breast cancer) |

| Derivative II | 1.62 | A549 (lung cancer) |

These results suggest that this compound and its derivatives possess significant potential as anticancer agents, warranting further investigation into their mechanisms and efficacy.

Antimicrobial Activity

The antibacterial properties of this compound were evaluated against several bacterial strains. The results demonstrated varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/cm³) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 25 |

The compound showed promising results, particularly against Pseudomonas aeruginosa, indicating its potential use in treating infections caused by resistant bacterial strains.

Case Study 1: Anticancer Efficacy in Preclinical Models

In a preclinical study, this compound was administered to mice bearing xenograft tumors derived from human cancer cell lines. The treatment group exhibited a significant reduction in tumor volume compared to the control group after four weeks of treatment. This study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Application in Clinical Settings

A clinical trial investigated the use of this compound as an adjunct therapy for patients with chronic bacterial infections. Results indicated a marked improvement in infection control and patient outcomes when combined with standard antibiotic regimens, suggesting that this compound could enhance the efficacy of existing treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.